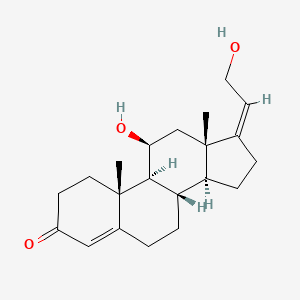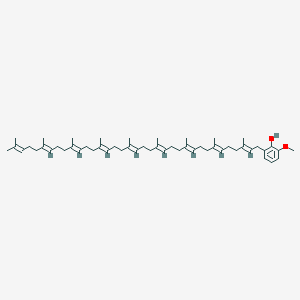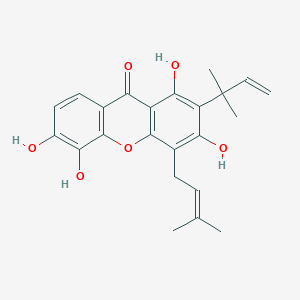
Macluraxanthone C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Macluraxanthone C is a member of the class of xanthones that is 9H-xanthen-9-one substituted by hydroxy groups at positions 1, 3, 5 and 6, a dimethylallyl group at position 2 and a prenyl group at position 4. Isolated from Maclura tinctoria and Cudrania tricuspidata, it exhibits anti-HIV and antineoplastic activity. It has a role as a metabolite, an anti-HIV agent and an antineoplastic agent. It is a member of xanthones and a member of phenols.
Aplicaciones Científicas De Investigación
Immuno-modulatory Effects
Macluraxanthone has been studied for its impact on immune cells, particularly macrophages. A 2020 study found that it can influence the behavior of human macrophages, promoting a pro-inflammatory state and affecting cytokine production (Ng, Mah, & Chua, 2020).
Therapeutic Activity in Leukemia
In a 2010 study, macluraxanthone displayed significant in vivo anti-leukemic activities. This study demonstrated its potential as a therapeutic agent for chronic lymphocytic leukemia in a xenograft murine model (Loisel et al., 2010).
Platelet-Activating Factor Inhibition
Research conducted in 2002 showed macluraxanthone's inhibitory effects on platelet-activating factor (PAF) binding, indicating potential applications in cardiovascular health (Jantan et al., 2002).
HIV-Inhibitory Properties
A study in 2000 explored macluraxanthone's moderate anti-HIV activity, highlighting its potential in antiviral therapies (Groweiss, Cardellina, & Boyd, 2000).
Anti-Metastatic Effects in Melanoma
Macluraxanthone has shown anti-metastatic effects against B16F10 melanoma cells, indicating its potential in cancer treatment, especially in inhibiting cancer cell invasion and migration (Siripong et al., 2012).
Cholinesterase Inhibitory Activities
A 2009 study found that macluraxanthone inhibits acetylcholinesterase and butyrylcholinesterase, which may be beneficial in treating neurodegenerative diseases like Alzheimer’s (Khan et al., 2009).
Antioxidant and Antimalarial Activity
A 2017 study reported on macluraxanthone's significant antioxidant and anti-malarial properties, contributing to the understanding of its potential in combating oxidative stress and malaria (Teixeira et al., 2017).
Anti-Inflammatory Response Regulation
In 2021, macluraxanthone was found to significantly inhibit inflammatory responses in certain cell lines, suggesting its potential in treating inflammatory diseases (Ko et al., 2021).
Antiplasmodial Activity
A 2015 study highlighted macluraxanthone's potent antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria, suggesting its potential in antimalarial therapy (Azebaze et al., 2015).
Propiedades
Nombre del producto |
Macluraxanthone C |
|---|---|
Fórmula molecular |
C23H24O6 |
Peso molecular |
396.4 g/mol |
Nombre IUPAC |
1,3,5,6-tetrahydroxy-2-(2-methylbut-3-en-2-yl)-4-(3-methylbut-2-enyl)xanthen-9-one |
InChI |
InChI=1S/C23H24O6/c1-6-23(4,5)16-18(26)13(8-7-11(2)3)21-15(20(16)28)17(25)12-9-10-14(24)19(27)22(12)29-21/h6-7,9-10,24,26-28H,1,8H2,2-5H3 |
Clave InChI |
INSDJDFCZJWKAI-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCC1=C(C(=C(C2=C1OC3=C(C2=O)C=CC(=C3O)O)O)C(C)(C)C=C)O)C |
Sinónimos |
macluraxanthone C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



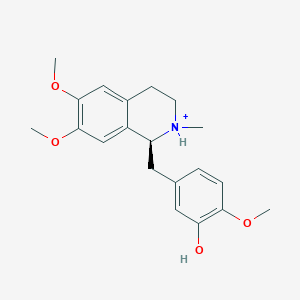
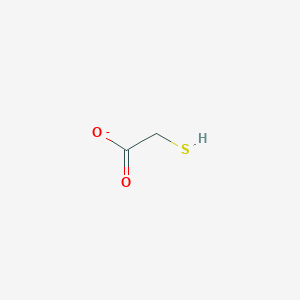
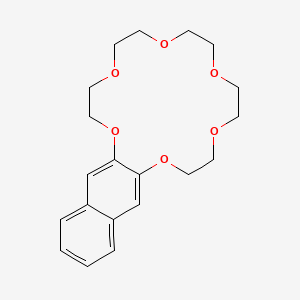
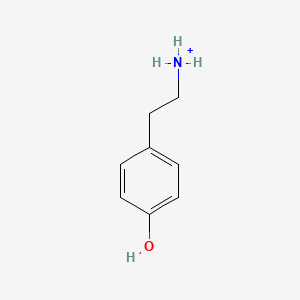
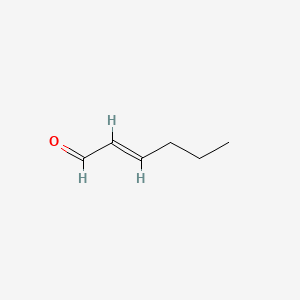
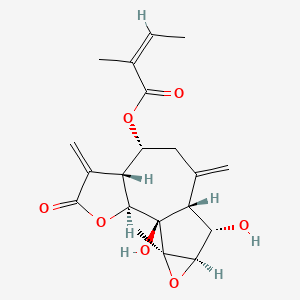
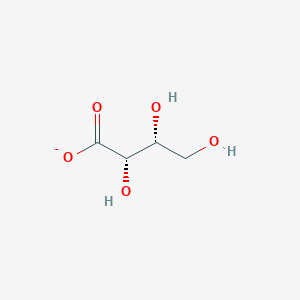
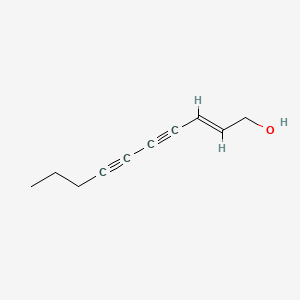
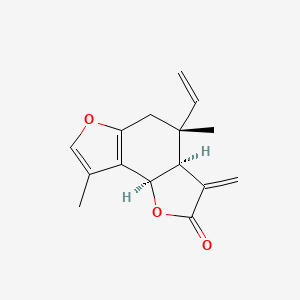
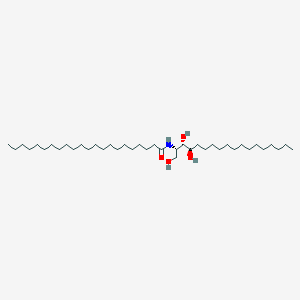
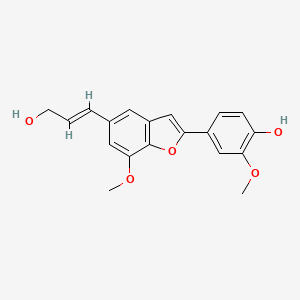
![4-[18F]Fluoropaclitaxel](/img/structure/B1236985.png)
